molecular formula C22H32N2O8 B8057891 Boc-Tyr(Boc)-D-Ala-OH

Boc-Tyr(Boc)-D-Ala-OH

Cat. No.: B8057891
M. Wt: 452.5 g/mol
InChI Key: NJMNGNZANBEOBE-CJNGLKHVSA-N
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Description

Boc-Tyr(Boc)-D-Ala-OH: is a synthetic dipeptide compound composed of tert-butyloxycarbonyl (Boc) protected tyrosine and D-alanine. This compound is often used in peptide synthesis due to its stability and ease of handling. The Boc group serves as a protective group for the amino acids, preventing unwanted side reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(Boc)-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the Boc-protected amino acids are sequentially added to a resin-bound peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the next amino acid is coupled using a coupling reagent such as diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .

Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which allow for high-throughput synthesis with minimal manual intervention. The process involves repeated cycles of deprotection, washing, and coupling to build the desired peptide sequence .

Chemical Reactions Analysis

Types of Reactions: Boc-Tyr(Boc)-D-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: TFA in dichloromethane (DCM) at room temperature.

    Coupling: DIC or HOBt in dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products:

Mechanism of Action

The mechanism of action of Boc-Tyr(Boc)-D-Ala-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The Boc group protects the amino acids during synthesis, preventing side reactions and ensuring the correct sequence is formed. Once incorporated into a peptide, the Boc group is removed, allowing the peptide to fold and interact with its target molecules .

Comparison with Similar Compounds

    Boc-Tyr(Boc)-L-Ala-OH: Similar to Boc-Tyr(Boc)-D-Ala-OH but contains L-alanine instead of D-alanine.

    Boc-Tyr(Boc)-Gly-OH: Contains glycine instead of alanine.

    Boc-Tyr(Boc)-Val-OH: Contains valine instead of alanine.

Uniqueness: this compound is unique due to the presence of D-alanine, which can impart different structural and functional properties compared to its L-alanine counterpart. The use of D-amino acids can enhance the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O8/c1-13(18(26)27)23-17(25)16(24-19(28)31-21(2,3)4)12-14-8-10-15(11-9-14)30-20(29)32-22(5,6)7/h8-11,13,16H,12H2,1-7H3,(H,23,25)(H,24,28)(H,26,27)/t13-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMNGNZANBEOBE-CJNGLKHVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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